molecular formula C6H4ClF2NO2S B2371762 Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate CAS No. 2205147-30-2

Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B2371762
CAS No.: 2205147-30-2
M. Wt: 227.61
InChI Key: WSDRNONZFYHKTG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a difluoromethyl group at the 5-position, and a carboxylate ester group at the 2-position of the thiazole ring. The incorporation of fluorine atoms often imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as triethylamine.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the ester group.

    Substituted Thiazoles: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance its binding affinity to certain targets, while the chloro group can influence its reactivity and stability.

Comparison with Similar Compounds

Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

    Methyl 4-chloro-1,3-thiazole-2-carboxylate: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    Methyl 5-(difluoromethyl)-1,3-thiazole-2-carboxylate: Lacks the chloro group, which can affect its reactivity and interactions with biological targets.

    Methyl 4-chloro-5-methyl-1,3-thiazole-2-carboxylate: Contains a methyl group instead of a difluoromethyl group, which can influence its chemical stability and biological activity.

The unique combination of the chloro and difluoromethyl groups in this compound imparts distinct properties that can be advantageous in various applications.

Properties

IUPAC Name

methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c1-12-6(11)5-10-3(7)2(13-5)4(8)9/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDRNONZFYHKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(S1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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